molecular formula C12H18BF3KNO2 B8003822 Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate

Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate

Cat. No.: B8003822
M. Wt: 315.18 g/mol
InChI Key: WBXIYCMPGDVUMF-UHFFFAOYSA-N
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Description

Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is a chemical compound with the molecular formula C12H18BF3NO2K. It is a boron-containing bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoroborate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Trifluoroborate Formation: The trifluoroborate moiety is introduced by reacting the intermediate with potassium trifluoroborate (KBF3).

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring purity and yield. This typically includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for large-scale production.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.

Types of Reactions:

    Substitution Reactions: The trifluoroborate group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The bicyclic core can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The trifluoroborate moiety can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Coupling Reagents: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes due to its boron content.

Biology and Medicine:

    Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry:

    Material Science: Applied in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate depends on its application. In coupling reactions, the trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, the Boc group can be removed under acidic conditions, revealing an active amine that can interact with biological targets.

Comparison with Similar Compounds

  • Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-boronic acid
  • Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-boronic ester

Uniqueness: Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity compared to boronic acids and esters. This makes it particularly useful in Suzuki-Miyaura coupling reactions, offering advantages in terms of stability and reactivity.

This detailed overview should provide a comprehensive understanding of Potassium 8-Boc-8-azabicyclo[321]oct-2-ene-3-trifluoroborate, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

potassium;trifluoro-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3NO2.K/c1-12(2,3)19-11(18)17-9-4-5-10(17)7-8(6-9)13(14,15)16;/h6,9-10H,4-5,7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXIYCMPGDVUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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